molecular formula C8H8O2S B105559 Phenyl vinyl sulfone CAS No. 5535-48-8

Phenyl vinyl sulfone

Cat. No.: B105559
CAS No.: 5535-48-8
M. Wt: 168.21 g/mol
InChI Key: UJTPZISIAWDGFF-UHFFFAOYSA-N
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Description

(ETHENYLSULFONYL)BENZENE, also known as phenyl vinyl sulfone, is an organic compound with the molecular formula C8H8O2S. It consists of a benzene ring substituted with an ethenylsulfonyl group. This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (ETHENYLSULFONYL)BENZENE can be synthesized through several methods. One common method involves the reaction of benzenethiol with 1,2-dibromoethane in the presence of sodium ethoxide in ethanol. The reaction mixture is stirred at reflux for several hours, followed by extraction and purification .

Industrial Production Methods: On an industrial scale, (ETHENYLSULFONYL)BENZENE is produced using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (ETHENYLSULFONYL)BENZENE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding sulfide.

    Substitution: It participates in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl vinyl sulfide.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (ETHENYLSULFONYL)BENZENE involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of cysteine protease, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can disrupt various biological pathways, leading to its antihelminthic and antiprotozoal effects .

Comparison with Similar Compounds

    Phenyl vinyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.

    Phenyl vinyl sulfide: Contains a sulfide group instead of a sulfone.

    Benzene sulfonic acid: Contains a sulfonic acid group attached to the benzene ring.

Uniqueness: (ETHENYLSULFONYL)BENZENE is unique due to its ethenylsulfonyl group, which imparts distinct reactivity and properties compared to other benzene derivatives. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Biological Activity

Phenyl vinyl sulfone (PVS) is a compound that has garnered significant attention in biochemical research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of PVS, including its mechanisms of action, target proteins, and potential therapeutic applications.

Chemical Structure and Properties

PVS is characterized by its vinyl sulfone structure, which consists of a vinyl group (C=C) and a sulfone group (S=O). This configuration allows PVS to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins, particularly cysteine residues. The molecular formula of PVS is C9_9H10_10O2_2S, and it has a melting point of approximately 67-69 °C .

PVS primarily functions as an inhibitor of various enzymes through covalent modification. Its mechanism involves the following steps:

  • Covalent Bond Formation : PVS reacts with active-site cysteine residues in target proteins, leading to the formation of stable covalent adducts.
  • Inhibition of Enzyme Activity : By modifying these critical residues, PVS effectively inhibits the activity of several enzymes, including protein tyrosine phosphatases (PTPs) and protein arginine methyltransferases (PRMTs) .

Target Proteins

Research has identified several key proteins that are inhibited by PVS:

  • Protein Tyrosine Phosphatases (PTPs) : PVS mimics phosphotyrosine, allowing it to inactivate PTPs by forming covalent adducts with their active sites .
  • Protein Arginine Methyltransferase 1 (PRMT1) : PVS has been shown to inhibit PRMT1 activity, which plays a crucial role in regulating protein function through methylation .
  • Glutathione Reductase (GR) : Inhibition of GR by PVS suggests potential applications in oxidative stress-related conditions .

Biological Activities

PVS exhibits various biological activities that make it a compound of interest for therapeutic development:

  • Anticancer Activity : Studies have indicated that PVS can inhibit cell proliferation in certain cancer cell lines by targeting specific signaling pathways .
  • Antiparasitic Effects : PVS has demonstrated antihelminthic and antiprotozoal properties, making it a candidate for further investigation in parasitic diseases .
  • Potential Use in Drug Development : The ability of PVS to selectively inhibit enzymes involved in cancer progression suggests its potential as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of PVS:

StudyFindings
Target Identification via Mass Spectrometry Identified PRMT1 and GR as targets for PVS; confirmed inhibition through immunoblotting techniques .
In Vitro Assays Demonstrated that treatment with PVS leads to decreased levels of asymmetric dimethylarginine, indicating modulation of arginine methylation pathways .
Immunoprecipitation Studies Utilized specific antisera against PVS to monitor redox status changes in cysteine residues within target proteins .

Q & A

Basic Research Questions

Q. What analytical methods are commonly used for quantifying phenyl vinyl sulfone in pharmaceutical matrices?

A validated LC-MS method is widely employed, utilizing a Symmetry C18 column (50 × 4.6 mm, 3.5 μm) with a mobile phase of 0.1% ammonia buffer and methanol (5:95 v/v) at 0.45 mL/min flow rate. Detection is performed via positive-polarity atomic pressure chemical ionization, achieving a retention time of 2.13 min. Sensitivity parameters include LOD (1.43 ppm) and LOQ (4.77 ppm), with linearity confirmed between 4.77–27.00 ppm (R² = 0.9990) .

Q. How is this compound synthesized, and what are its key structural features?

this compound (C₈H₈O₂S; CAS 5535-48-8) is synthesized via deprotection of benzyl-derived intermediates or through Michael addition reactions. Its structure includes a sulfone group (-SO₂-) bonded to a phenyl ring and a vinyl group, enabling electrophilic reactivity. Mass spectral analysis identifies a molecular ion peak at m/z 169.14 .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Store in cool, dry conditions to prevent degradation. Dispose via certified hazardous waste protocols. Toxicity studies in mice indicate potential mutagenic effects at high doses, warranting strict exposure controls .

Advanced Research Questions

Q. How can researchers validate an LC-MS method for this compound to meet ICH guidelines?

Validation requires:

  • Accuracy : Spike recovery studies at LOQ, 50%, 100%, and 150% levels, achieving 97.5–102.1% recovery .
  • Precision : Intraday/interday %RSD <10% via six replicate injections .
  • Linearity : Calibration curves with ≥0.999 regression coefficient .
  • Robustness : Column temperature (5°C) and mobile phase stability tests .

Q. What strategies resolve contradictions in this compound’s solubility data across studies?

Discrepancies arise from solvent polarity and temperature variations. For instance, it is slightly soluble in methanol/water but dissolves in polar aprotic solvents (e.g., DMF). Validate solubility via gravimetric analysis under controlled conditions (e.g., 25°C, 48 hr equilibration) .

Q. How does this compound function as a mechanism-based probe in protein tyrosine phosphatases (PTPs)?

The vinyl sulfone group reacts irreversibly with catalytic cysteine residues in PTPs, forming a thioether bond. This enables activity-based protein profiling (ABPP) to study enzyme inhibition kinetics. Competitive assays using methyl vinyl sulfone derivatives show IC₅₀ values in micromolar ranges .

Q. What role does this compound play in stabilizing high-voltage lithium-ion batteries?

As a dual electrolyte additive with acrylonitrile, it forms a LiF-rich solid-electrolyte interphase (SEI) on LiCoO₂ cathodes, suppressing cobalt dissolution and dendrite growth. Electrochemical testing shows 80% capacity retention after 1,000 cycles at 4.5 V .

Q. Methodological Considerations

Q. How to optimize anion radical cycloaddition reactions using this compound?

  • Electrochemical setup : Use a Pt electrode in DMF with 0.1 M TBAP as supporting electrolyte.
  • Substrate ratio : 1:1 molar ratio of this compound to ketones yields cycloadducts via electrogenerated base (EGB) catalysis.
  • Yield enhancement : Maintain −1.5 V vs. Ag/AgCl to stabilize anion radicals, achieving >70% yield for eight-membered ring formation .

Q. What computational tools predict this compound’s reactivity in organic synthesis?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, its LUMO energy (−1.8 eV) aligns with nucleophilic attack sites, validated by Fukui indices .

Q. Key Research Applications

  • Microbiology : Inhibits C. albicans hyphal growth via eIF3 targeting (IC₅₀ = 0.2–150 µM) .
  • Electrochemistry : Enables electrocatalytic cyclobutanation and SEI formation .

Properties

IUPAC Name

ethenylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTPZISIAWDGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203903
Record name Phenyl vinyl sulfone
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5535-48-8
Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulphone
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Synthesis routes and methods I

Procedure details

(β-chloroethylsulfonyl)benzene (4.09 g, 20 mmol) was added to 20 g of toluene, to this solution were added 3.00 g of 49% aqueous potassium carbonate solution (potassium carbonate 10.6 mmol) and 113 mg (1.0 mmol) or diisopropylethylamine, and the mixture was stirred for 4 hours at 40° C. Then, 10 g of water was added and the mixture was separated to an organic phase and aqueous phase. This aqueous phase was extracted by chloroform, and the resulted organic phase was combined with the previous organic phase, dried over magnesium sulfate, the solvents were distilled off, to obtain 2.76 g (yield 82.1%) of phenylvinylsulfone.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Three
Yield
82.1%

Synthesis routes and methods II

Procedure details

(β-chloroethylsulfonyl)benzene (40.9 g, 200 mmol) was dissolved in 100 g of toluene, to this solution were added 30.7 g of 49% aqueous potassium carbonate solution (potassium carbonate 109 mmol) and 1.01 g (10 mmol) of triethylamine, and the mixture was stirred for 3 hours at from 40 to 45° C. Then, the mixture was washed with 70 g of water once, with 35 g of 5% aqueous sulfuric acid solution once and further with 35 g of water once, and the solvents were distilled off to obtain 33.1 g (yield 98.4%) of phenylvinylsulfone.
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
catalyst
Reaction Step Two
Yield
98.4%

Synthesis routes and methods III

Procedure details

2-(phenylsulfonyl)ethanol (143.8 g, purity 96.2%, 743 mmol) was added to 71.9 g of toluene, and 30.0 g (38 mmol) of pyridine was added to the mixture. The resulting solution was heated to 60° C., then 110.5 g (929 mmol) of thionyl chloride added over 5 hours at 60 to 70° C., and the mixture was stirred for 2 hours at 70° C. Then, the mixture was diluted with 143.9 g of toluene and cooled to 45° C. Then 303.2 g of 7% sodium bicarbonate solution and 193.4 g of toluene were added, washed separated. Obtained organic layer was mixed with 303.2 g of 7% sodium bicarbonate solution and stirred and separated. 5 g of the organic layer was sampled and subjected to HPLC analysis, which revealed that (β-chloroethylsulfonyl)benzene was obtained in a yield of 98% and phenylvinylsulfone in a yield of 0.7%. (Internal Standard: methyl benzoate).
Quantity
143.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
71.9 g
Type
solvent
Reaction Step One
Quantity
110.5 g
Type
reactant
Reaction Step Two
Quantity
303.2 g
Type
reactant
Reaction Step Three
Quantity
193.4 g
Type
solvent
Reaction Step Three
Quantity
143.9 g
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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